4-(4-aminophenyl)-N,N,2,3-tetraphenylaniline
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Overview
Description
Tetraphenylbenzidine is an organic compound with the molecular formula C36H28N2. It is a derivative of benzidine, where four phenyl groups are attached to the benzidine core. This compound is known for its unique electrochemical properties and is widely used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylbenzidine can be synthesized through several methods. One common method involves the reaction of benzidine with bromobenzene in the presence of a palladium catalyst. The reaction typically occurs under reflux conditions in a suitable solvent such as toluene or xylene. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, tetraphenylbenzidine is often produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Tetraphenylbenzidine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Tetraphenylbenzidine can undergo substitution reactions where one or more phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of halogenated reagents and catalysts such as palladium or nickel.
Major Products:
Oxidation: Tetraphenylbenzidine radical cations.
Reduction: Amine derivatives.
Substitution: Various substituted tetraphenylbenzidine derivatives depending on the reagents used.
Scientific Research Applications
Tetraphenylbenzidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Medicine: Tetraphenylbenzidine derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism by which tetraphenylbenzidine exerts its effects is primarily through its electrochemical properties. The compound can undergo reversible oxidation and reduction reactions, making it useful in various electrochemical applications. The molecular targets and pathways involved include interactions with enzymes and other proteins, where it can act as an electron donor or acceptor .
Comparison with Similar Compounds
Triphenylamine: Similar in structure but with three phenyl groups instead of four.
Tetraphenylmethane: Another similar compound with four phenyl groups attached to a central carbon atom.
Uniqueness: Tetraphenylbenzidine is unique due to its stable radical cation formation and its versatile electrochemical properties. These characteristics make it particularly valuable in the development of advanced materials for electronic and photonic applications .
Properties
Molecular Formula |
C36H28N2 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
4-(4-aminophenyl)-N,N,2,3-tetraphenylaniline |
InChI |
InChI=1S/C36H28N2/c37-30-23-21-27(22-24-30)33-25-26-34(38(31-17-9-3-10-18-31)32-19-11-4-12-20-32)36(29-15-7-2-8-16-29)35(33)28-13-5-1-6-14-28/h1-26H,37H2 |
InChI Key |
ONQTYIYOQJOPGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2C3=CC=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)N |
Origin of Product |
United States |
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